

1-Bromo-3-hexylbenzene molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Bromo-3-hexylbenzene**

Cat. No.: **B3028904**

[Get Quote](#)

An In-Depth Technical Guide to **1-Bromo-3-hexylbenzene**: Synthesis, Properties, and Application in Cross-Coupling Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of **1-Bromo-3-hexylbenzene** (CAS No. 38409-59-5), a key chemical intermediate in organic synthesis and pharmaceutical development. The document details the compound's fundamental physicochemical properties, outlines a robust and regioselective synthetic strategy, and explores its core reactivity. A significant focus is placed on its application as a versatile building block in palladium-catalyzed cross-coupling reactions, underscored by a detailed experimental protocol for a Suzuki-Miyaura coupling. Safety, handling, and spectroscopic characterization are also thoroughly addressed to provide a complete resource for laboratory professionals.

Compound Identification and Physicochemical Properties

1-Bromo-3-hexylbenzene is a substituted aromatic compound featuring a bromine atom and a hexyl group in a meta (1,3) orientation on a benzene ring. This substitution pattern makes it a valuable precursor for synthesizing complex molecules where this specific structural motif is

required. Its physical state as a clear, colorless liquid simplifies handling and measurement in a laboratory setting.[\[1\]](#)

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₇ Br	[1] [2]
Molecular Weight	241.17 g/mol	[2]
IUPAC Name	1-bromo-3-hexylbenzene	[1] [2]
CAS Number	38409-59-5	[1] [2]
Synonyms	3-Hexylbromobenzene	
Appearance	Clear, colorless liquid	[1]
Refractive Index	1.5190-1.5240 (@ 20°C)	[1]
Purity (Typical)	≥97.0% (by GC)	[1]
Canonical SMILES	CCCCCCC1=CC(=CC=C1)Br	[1] [2]
InChIKey	HZUVRCRPECDFAT- UHFFFAOYSA-N	[1] [2]

Synthesis and Mechanistic Rationale

Direct electrophilic bromination of hexylbenzene is synthetically challenging for producing the meta-isomer. The hexyl group is an activating, ortho, para-director, meaning direct bromination would predominantly yield 1-bromo-2-hexylbenzene and 1-bromo-4-hexylbenzene.[\[3\]](#)[\[4\]](#) Therefore, a multi-step, regiocontrolled approach is necessary to ensure the desired 1,3-substitution pattern. The following three-step synthesis is a logical and field-proven strategy.

[Click to download full resolution via product page](#)

Caption: Regioselective synthesis of **1-Bromo-3-hexylbenzene**.

Step 1: Friedel-Crafts Acylation of Benzene

The synthesis begins with the Friedel-Crafts acylation of benzene with hexanoyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl_3).^{[5][6]} This reaction introduces a hexanoyl group onto the benzene ring, forming 1-phenylhexan-1-one. A key advantage of acylation over direct alkylation is that the acylium ion intermediate does not undergo carbocation rearrangements, and the product is deactivated towards further substitution, preventing polyacylation.^{[5][7]}

Step 2: Meta-Directed Electrophilic Bromination

The acyl group (C=O) of 1-phenylhexan-1-one is a deactivating, meta-directing group.^[3] This electronic property is now exploited to control the regioselectivity of bromination. Reacting 1-phenylhexan-1-one with bromine (Br_2) and a Lewis acid catalyst such as iron(III) bromide (FeBr_3) directs the incoming electrophile (Br^+) to the meta position, yielding 1-(3-bromophenyl)hexan-1-one with high selectivity.

Step 3: Clemmensen Reduction of the Ketone

The final step is the reduction of the carbonyl group to a methylene ($-\text{CH}_2-$) group. The Clemmensen reduction, which uses zinc amalgam ($\text{Zn}(\text{Hg})$) and concentrated hydrochloric acid, is highly effective for reducing aryl-alkyl ketones.^{[7][8]} This reaction converts 1-(3-bromophenyl)hexan-1-one into the final target molecule, **1-Bromo-3-hexylbenzene**, without affecting the aromatic ring or the carbon-bromine bond. The choice of the Clemmensen (acidic conditions) versus the Wolff-Kishner (basic conditions) reduction depends on the tolerance of other functional groups in the molecule.^[9]

Spectroscopic Signature: Predicted NMR Data

Confirming the structure of the final product is paramount. While a publicly available experimental spectrum is sparse, the ^1H and ^{13}C NMR chemical shifts can be reliably predicted based on established substituent effects.

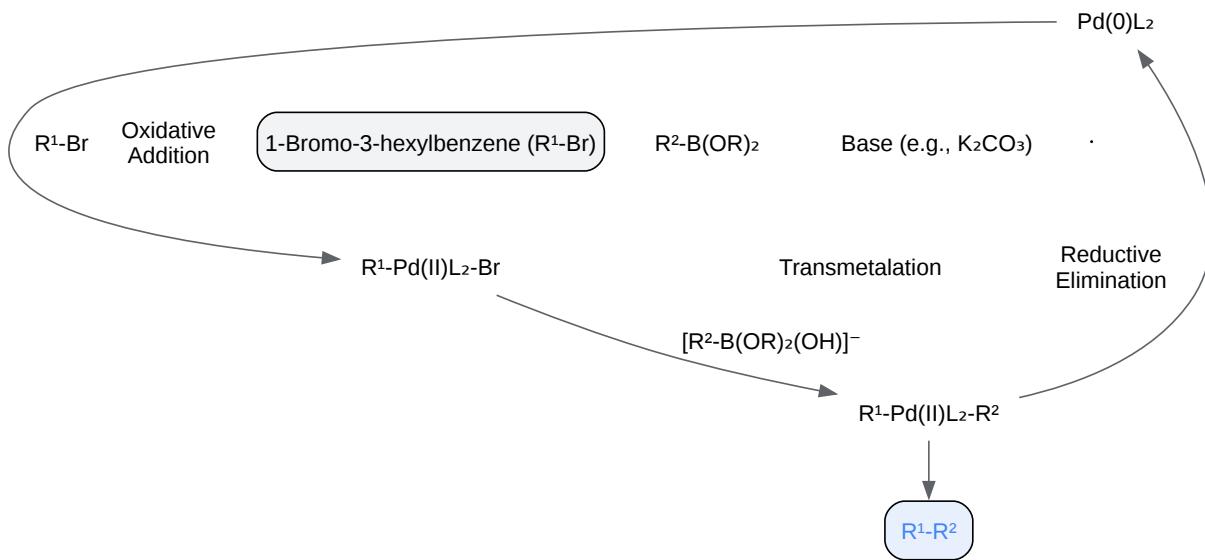
- ^1H NMR Spectroscopy: The aromatic region is expected to show four distinct signals corresponding to the four protons on the substituted ring. The proton between the two substituents (C2-H) will be the most deshielded. The protons on the hexyl chain will appear in the aliphatic region (approx. 0.8-2.6 ppm), with the terminal methyl group appearing as a

triplet around 0.9 ppm and the benzylic protons (-CH₂-Ar) appearing as a triplet around 2.6 ppm.

- ¹³C NMR Spectroscopy: The carbon atom attached to the bromine (C1) will be significantly shifted to around 122-124 ppm. The other aromatic carbons will resonate in the 125-145 ppm range. The carbons of the hexyl chain will appear in the upfield region (approx. 14-36 ppm). [\[10\]](#)

Core Reactivity and Applications in Drug Discovery

The synthetic utility of **1-Bromo-3-hexylbenzene** lies almost exclusively in the reactivity of its carbon-bromine bond. As an aryl bromide, it is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions.[\[11\]](#) These reactions are fundamental in modern drug discovery and materials science for constructing complex molecular architectures from simpler building blocks.


Key applications include:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, creating biaryl or aryl-alkyl structures.[\[12\]](#)[\[13\]](#)
- Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl-alkyne compounds.
- Heck Coupling: Reaction with alkenes.
- Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
- Grignard Reagent Formation: Reaction with magnesium metal to form the corresponding Grignard reagent, a powerful carbon nucleophile.

The hexyl group provides lipophilicity, which can be a desirable feature for modulating the pharmacokinetic properties (e.g., membrane permeability, solubility) of a potential drug candidate.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative, field-proven method for using **1-Bromo-3-hexylbenzene** in a Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl compound.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Methodology

Objective: To synthesize 3-hexyl-1,1'-biphenyl from **1-Bromo-3-hexylbenzene** and phenylboronic acid.

Materials:

- **1-Bromo-3-hexylbenzene** (1.0 equiv.)
- Phenylboronic acid (1.2 equiv.)

- Palladium(II) acetate $[\text{Pd}(\text{OAc})_2]$ (0.02 equiv., 2 mol%)
- Triphenylphosphine $[\text{PPh}_3]$ (0.04 equiv., 4 mol%)
- Potassium carbonate (K_2CO_3) (2.0 equiv.)
- Toluene, Ethanol, and Deionized Water (degassed)
- Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

- Reagent Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **1-Bromo-3-hexylbenzene**, phenylboronic acid, and potassium carbonate. [\[14\]](#)
- Catalyst Addition: In a separate vial, dissolve the palladium(II) acetate and triphenylphosphine in a small amount of the reaction solvent.
- Inert Atmosphere: Evacuate and backfill the main reaction flask with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the palladium catalyst.
- Solvent and Catalyst Transfer: Add a degassed solvent mixture (e.g., Toluene:Ethanol:Water in a 5:2:2 ratio) to the flask via cannula or syringe, followed by the catalyst solution. [\[14\]](#)
- Reaction: Heat the reaction mixture to 80-90°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours. [\[14\]](#)
- Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to yield the pure biaryl product.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. All procedures must be conducted in accordance with institutional safety protocols.

- Hazard Identification: **1-Bromo-3-hexylbenzene** is classified as causing skin irritation and serious eye irritation.
- Handling: Handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid contact with skin and eyes and prevent inhalation of vapors.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

This guide is intended for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) before handling any chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. H26063.14 [thermofisher.com]
- 2. 1-Bromo-3-hexylbenzene | C12H17Br | CID 563022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]

- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 9. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advances of Modern Protocol for C-C Bondsâ€¢ The Suzuki Cross-Coupling [file.scirp.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [1-Bromo-3-hexylbenzene molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028904#1-bromo-3-hexylbenzene-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com